molecular formula C6H11NaO3S B13227586 Sodium (oxan-2-yl)methanesulfinate

Sodium (oxan-2-yl)methanesulfinate

Cat. No.: B13227586
M. Wt: 186.21 g/mol
InChI Key: NSQDPYSIJQTODN-UHFFFAOYSA-M
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Description

Introduction to Sodium (oxan-2-yl)methanesulfinate

Chemical Identity and Nomenclature

Systematic IUPAC Name and Synonyms

The compound is formally designated as sodium oxan-2-ylmethanesulfinate under IUPAC guidelines. This name reflects its structure: a sodium cation paired with the conjugate base of methanesulfinic acid, where the methyl group is substituted by an oxan-2-yl moiety. The oxan-2-yl group (tetrahydrofuran-2-yl) introduces a five-membered oxygen-containing ring, which influences the compound’s stereoelectronic properties.

Common synonyms include sodium (tetrahydrofuran-2-yl)methanesulfinate and sodium (oxolan-2-yl)methanesulfinate , though these variants are less frequently used in literature. The compound is also cataloged under identifiers such as EVT-13360933 in commercial chemical databases, though this designation does not replace its systematic name.

CAS Registry Number and Molecular Formula

While a specific CAS Registry Number for this compound is not explicitly listed in available sources, related sulfinate compounds exhibit CAS numbers in the range of 20277-69-4 (sodium methanesulfinate) to 347885-35-2 (tetrahydrofuran-3-yl methanesulfonate). The molecular formula is C₆H₁₁NaO₃S , with a molecular weight of 186.21 g/mol . Key structural descriptors include:

Property Value
Molecular Formula C₆H₁₁NaO₃S
Molecular Weight 186.21 g/mol
IUPAC Name Sodium oxan-2-ylmethanesulfinate
Canonical SMILES C1CCOC(C1)CS(=O)[O−].[Na+]
InChI Key NSQDPYSIJQTODN-UHFFFAOYSA-M

This data confirms the compound’s identity as a sodium sulfinate salt with a tetrahydrofuran-derived substituent.

Historical Context and Discovery

The development of this compound aligns with broader advancements in sulfinate chemistry. While sulfinates have been studied since the early 20th century—exemplified by Phillips’ 1925 work on alkyl sulfinates—the incorporation of heterocyclic groups like oxan-2-yl represents a modern innovation.

The compound likely emerged from efforts to enhance the reactivity and selectivity of sulfinate anions in radical reactions. For instance, the tetrahydrofuran ring’s electron-donating properties stabilize reactive intermediates, a principle leveraged in radical hydroacylation and related methodologies. Early synthetic routes may have adapted techniques from sodium methanesulfinate synthesis (e.g., reaction of methanesulfinic acid with sodium hydroxide), modified to introduce the oxan-2-yl group via nucleophilic substitution or esterification.

Significance in Sulfinate Chemistry

This compound occupies a niche role in sulfinate chemistry due to its dual functionality: the sulfinate group acts as a nucleophile or radical precursor, while the oxan-2-yl moiety modulates solubility and stereochemistry. Key applications include:

  • Organic Synthesis : The compound serves as a precursor for sulfonyl radicals, which participate in C–C and C–N bond-forming reactions. Its use in radical hydroacylation, as demonstrated in air-tolerant protocols, highlights its utility in constructing complex molecular architectures.
  • Medicinal Chemistry : Sulfinates are intermediates in synthesizing sulfonamides and sulfones, pharmacophores prevalent in bioactive molecules. The oxan-2-yl group may improve pharmacokinetic properties by enhancing hydrophilicity.
  • Materials Science : As a stabilizing agent or initiator in polymerization, the compound’s thermal stability and solubility in polar solvents make it suitable for advanced material design.

The compound’s significance is further amplified by its compatibility with asymmetric synthesis. While early sulfinate preparations relied on chiral auxiliaries or resolution techniques, this compound’s inherent chirality (due to the oxan-2-yl group) offers opportunities for diastereoselective transformations.

Properties

Molecular Formula

C6H11NaO3S

Molecular Weight

186.21 g/mol

IUPAC Name

sodium;oxan-2-ylmethanesulfinate

InChI

InChI=1S/C6H12O3S.Na/c7-10(8)5-6-3-1-2-4-9-6;/h6H,1-5H2,(H,7,8);/q;+1/p-1

InChI Key

NSQDPYSIJQTODN-UHFFFAOYSA-M

Canonical SMILES

C1CCOC(C1)CS(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthesis via Sulfonyl Chloride Reduction

A common approach involves the preparation of the corresponding sulfonyl chloride derivative of oxan-2-ylmethanesulfonyl chloride, followed by reduction to the sulfinate salt:

  • Step 1: Preparation of oxan-2-ylmethanesulfonyl chloride
    This can be synthesized by chlorosulfonation of the corresponding oxan-2-ylmethanesulfonic acid or by direct sulfonylation of oxolane derivatives with chlorosulfonic acid or related reagents.

  • Step 2: Reduction to this compound
    The sulfonyl chloride is then reduced using sodium sulfite (Na2SO3) or sodium hydrosulfite under aqueous conditions to yield the sodium sulfinate salt. Alternatively, hydrazine hydrate with sodium carbonate in water at mild temperatures (around 30-60°C) can be used to reduce sulfonyl chlorides to sulfinates, as demonstrated in the synthesis of sodium methanesulfinate.

Alkylation and Oxidation Route via Mercaptopyridine Intermediates

An alternative route involves:

  • Step 1: Alkylation of 2-mercaptopyridine with oxan-2-ylmethyl halide (e.g., bromide or iodide) to form the corresponding sulfide.
  • Step 2: Oxidation of the sulfide to the 2-pyridyl sulfone using oxidants such as m-chloroperbenzoic acid (m-CPBA).
  • Step 3: Cleavage of the pyridine moiety with sodium thiolate or sodium methoxide to liberate the this compound salt in moderate to high yields.

This method is advantageous for preparing sulfinates with sensitive or functionalized alkyl groups, including cyclic ethers like oxolane.

Barton-Type Decarboxylation

For chiral or functionalized sulfinates, Barton ester derivatives of oxan-2-yl carboxylic acids can undergo photolytic decarboxylation followed by catalytic oxidation and cleavage steps to afford this compound. This method provides stereochemical control and has been used for azetidine and oxetane sulfinates, which are structurally related to oxolane derivatives.

Comparative Data Table of Preparation Methods

Method Key Steps Typical Conditions Yield Range (%) Notes
Sulfonyl chloride reduction Sulfonyl chloride → reduction with Na2SO3 or hydrazine hydrate Aqueous, 30-60°C, 2-4 hours 80-95 Straightforward, scalable, requires sulfonyl chloride precursor
Alkylation/Oxidation/Cleavage Alkyl halide + 2-mercaptopyridine → oxidation → cleavage Oxidation with m-CPBA; cleavage with NaSH or NaOMe 70-90 Suitable for functionalized sulfinates, mild conditions
Barton-type decarboxylation Barton ester → photolysis → oxidation → cleavage Photolysis, RuCl3 catalyst, mild oxidation 30-92 Provides stereochemical control, more complex steps

Research Findings and Practical Considerations

  • The reduction of sulfonyl chlorides remains the most common and practical method for sodium sulfinates, including this compound, due to simplicity and high yield.
  • Alkylation of mercaptopyridines followed by oxidation and cleavage is preferred for sensitive or chiral substrates, offering good yields and functional group tolerance.
  • Barton-type decarboxylation is useful for complex or stereochemically defined sulfinates but involves more steps and specialized conditions.
  • The presence of the oxolane ring requires mild reaction conditions to avoid ring opening or degradation.
  • Purification typically involves crystallization or filtration of the sodium sulfinate salt from aqueous media.
  • Analytical verification is commonly done by HPLC and NMR to confirm purity and structure.

Chemical Reactions Analysis

Types of Reactions: Sodium (oxan-2-yl)methanesulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of sodium (oxan-2-yl)methanesulfinate involves its ability to act as a nucleophile in various chemical reactions. The oxan-2-yl group enhances its reactivity, allowing it to participate in nucleophilic substitution and addition reactions. The compound can interact with electrophilic centers in target molecules, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Reactivity in Palladium-Catalyzed Reactions

Sodium methanesulfinate exhibits markedly lower reactivity compared to sodium arylsulfinates in palladium-catalyzed reactions. For instance, in the addition of 2-aminobenzonitrile to sodium sulfinates, sodium arylsulfinates (e.g., para-tolylsulfinate) achieved yields of 87–91%, whereas sodium methanesulfinate produced only trace amounts of the desired product under identical conditions (Table 1) . This disparity arises from steric and electronic factors:

  • Electronic Effects : Electron-donating substituents (e.g., -Me, -OMe) on aryl rings increase nucleophilicity, while the aliphatic methyl group in sodium methanesulfinate lacks resonance stabilization, reducing its efficacy .

Table 1: Yields of Palladium-Catalyzed Reactions with Sodium Sulfinates

Entry Sulfinate Type Substituent Yield (%)
1 Sodium para-tolylsulfinate -Me (para) 87
2 Sodium ortho-tolylsulfinate -Me (ortho) 64
3 Sodium methanesulfinate -CH₃ <5

Data from

Tolerance for Halogenated Products

Arylsulfinates with halogens (-F, -Cl, -Br) yield halogen-containing products (e.g., 3e–g, 81–83% yields), enabling downstream cross-coupling. Sodium methanesulfinate cannot participate in such transformations due to its lack of aromatic halide handles .

Comparison with Other Alkyl Sulfinates

Sodium methanesulfinate shares reactivity limitations with other alkyl sulfinates (e.g., sodium phenylmethanesulfinate) in radical cascade reactions. For example, in copper-catalyzed cyclobutane functionalization, aryl sulfinates produced 56–76% yields of 1,3-disulfonylcyclobutene derivatives, while alkyl sulfinates failed entirely . This suggests a broader trend where alkyl sulfinates are less effective in reactions requiring stabilized radical intermediates.

Role of Catalysts in Enhancing Reactivity

Copper catalysts mitigate the limitations of sodium methanesulfinate in certain contexts:

  • Nitroarene Coupling : With CuCl, sodium methanesulfinate reacts with nitroarenes to form N-arylsulfonamides in 71% yield, demonstrating its viability in redox-active systems .
  • Pyridinyl Sulfonate Synthesis : Under copper-assisted conditions, sodium methanesulfinate affords moderate yields (e.g., 3m–3o, 60–75%), highlighting its utility in heterocyclic functionalization .

Industrial and Market Perspective

Sodium methanesulfinate is produced globally, with key manufacturers in China, the EU, and the USA. The compound’s market is driven by its role in synthesizing lifitegrast intermediates and COX-2 inhibitors . In contrast, sodium arylsulfinates are niche reagents, primarily used in academic settings for specialized couplings .

Table 2: Key Market Data for Sodium Methanesulfinate (2020–2025)

Metric 2020 2025 (Projected)
Global Production Capacity 1,200 T 1,800 T
Average Price (USD/kg) 250 320

Data from

Biological Activity

Sodium (oxan-2-yl)methanesulfinate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, highlighting case studies, research findings, and data tables that illustrate its effects on various biological systems.

This compound is a sulfonate derivative characterized by the following chemical structure:

  • Molecular Formula : C₅H₉NaO₃S
  • Molecular Weight : 182.19 g/mol
  • IUPAC Name : Sodium 2-(methanesulfonyl)oxane

Research indicates that this compound exhibits various mechanisms of action, primarily through its interaction with biological macromolecules and cellular pathways. Some of the proposed mechanisms include:

  • Antioxidant Activity : The compound may act as a free radical scavenger, protecting cells from oxidative stress.
  • Antimicrobial Properties : Preliminary studies suggest it may inhibit bacterial growth, making it a candidate for antimicrobial applications.
  • Cellular Signaling Modulation : It may influence signaling pathways related to inflammation and apoptosis.

Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using various assays, including DPPH and ABTS radical scavenging tests. The results are summarized in Table 1.

Assay TypeIC50 Value (µM)Reference
DPPH Scavenging25
ABTS Scavenging30

Antimicrobial Activity

The antimicrobial efficacy was assessed against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values are presented in Table 2.

PathogenMIC (µg/mL)Reference
Staphylococcus aureus50
Escherichia coli75

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a guinea pig model subjected to oxidative stress. The results indicated that treatment with the compound significantly reduced neuronal damage compared to controls, as assessed by histopathological analysis.

Case Study 2: Anticancer Potential

Another study explored the anticancer properties of this compound on human cancer cell lines. The compound demonstrated significant cytotoxicity against various tumor cells, with an IC50 value of approximately 20 µM for breast cancer cells, indicating potential for further development as an anticancer agent.

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